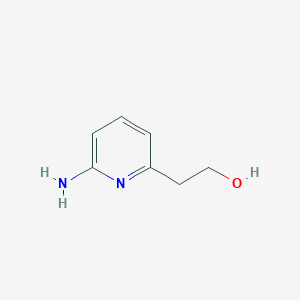

2-(6-Aminopyridin-2-YL)ethanol

説明

Significance of the Aminopyridine Scaffold in Contemporary Chemical Research

The aminopyridine scaffold, a pyridine ring substituted with an amino group, is a privileged structural motif in medicinal chemistry and materials science. smolecule.com Its significance stems from a combination of unique physicochemical properties that make it a versatile building block in the design of functional molecules. The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which can enhance aqueous solubility and metabolic stability of parent molecules. aksci.com This is a crucial feature for the development of therapeutic agents.

The aminopyridine core is present in a multitude of compounds that have garnered significant interest for their diverse biological activities. smolecule.com These activities include, but are not limited to, anticancer, antimicrobial, and neuroprotective properties. smolecule.com The versatility of the aminopyridine scaffold allows for the synthesis of large libraries of derivatives through various substitution patterns on the pyridine ring, enabling fine-tuning of their biological and chemical properties. mdpi.com For instance, derivatives of 2-aminopyridine are key structural cores of many bioactive natural products and medicinally important compounds. aksci.com The development of novel synthetic methodologies to access functionalized aminopyridines continues to be an active area of research, highlighting the sustained importance of this scaffold. aksci.com

Research Context of 2-(6-Aminopyridin-2-YL)ethanol and its Structural Analogues

Within the broader context of aminopyridine research, this compound represents a specific structure with potential for further investigation. While direct and extensive research on this exact molecule is not widely published, its structural analogues have been the subject of various studies, providing a valuable framework for understanding its potential applications and properties.

Structural analogues of this compound, such as (6-Aminopyridin-2-yl)methanol and ethyl 2-(6-aminopyridin-2-yl)acetate, serve as important intermediates in organic synthesis. bldpharm.comprepchem.com For example, a detailed synthesis for ethyl 2-(6-aminopyridin-2-yl)acetate has been reported, starting from 2-[N,N-bis(trimethylsilyl)amino]-6-methylpyridine. prepchem.com This method involves lithiation, reaction with carbon dioxide, and subsequent esterification. prepchem.com The resulting compound, a close analogue to the title compound, is noted for its solubility in organic solvents like ethanol and its utility in the synthesis of pharmaceuticals. cymitquimica.com

The research on related compounds underscores the potential of the 2-(6-aminopyridin-2-yl) moiety in the construction of more complex molecules with desired biological activities. For instance, (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, another structural analogue, has been investigated for its potential in pharmaceutical development, with similar compounds showing anticancer and antimicrobial activities. smolecule.com The presence of the aminopyridine group in these molecules is instrumental in creating complex structures that can target specific biological pathways. smolecule.com

The table below provides a comparative overview of this compound and its closely related structural analogues, highlighting their key features and research context.

| Compound Name | Molecular Formula | Key Structural Features | Research Context/Significance |

| This compound | C₇H₁₀N₂O | 2-substituted pyridine with a 6-amino group and a 2-hydroxyethyl group. | Potential as a building block in medicinal chemistry, with research interest inferred from its analogues. |

| (6-Aminopyridin-2-yl)methanol | C₆H₈N₂O | 2-substituted pyridine with a 6-amino group and a hydroxymethyl group. | Used as a chemical building block in organic synthesis. bldpharm.comsigmaaldrich.com |

| Ethyl 2-(6-aminopyridin-2-yl)acetate | C₉H₁₂N₂O₂ | 2-substituted pyridine with a 6-amino group and an ethyl acetate moiety. | An intermediate in the synthesis of more complex molecules, with a detailed synthesis protocol available. prepchem.com |

| (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C₁₂H₁₇N₃O | Contains a 6-aminopyridine core linked to a 1-methylpiperidine via a ketone. | Investigated for potential pharmaceutical applications, including anticancer and antimicrobial activities. smolecule.com |

| 1-(6-Aminopyridin-2-yl)ethanol | C₇H₁₀N₂O | Isomeric to the title compound, with the hydroxyl group on the alpha-carbon of the ethyl chain. | Listed as a chemical intermediate. bldpharm.com |

The study of polymers incorporating the 2,6-diaminopyridine motif, a related structure, has also revealed interesting properties such as thermoresponsiveness in water/alcohol mixtures, suggesting potential applications in drug delivery and sensing. researchgate.net This further broadens the research context for aminopyridine derivatives. While the academic research landscape for this compound itself is still developing, the extensive studies on its structural analogues provide a strong foundation and rationale for its future exploration in various fields of chemical and medicinal science.

特性

IUPAC Name |

2-(6-aminopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUUQOXHSUUDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification Strategies of the 2- 6-aminopyridin-2-yl Ethanol Scaffold

Chemical Transformations Involving the Pyridine Amine Group

The primary amine at the C6 position of the pyridine ring is a key site for derivatization. Its nucleophilic character allows it to participate in a wide range of chemical reactions, including acylation, alkylation, and condensation reactions. nih.gov

One of the most common transformations is the formation of Schiff bases through condensation with aldehydes and ketones. nih.gov For instance, 2,6-diaminopyridine readily condenses with various aromatic aldehydes in ethanol to produce the corresponding Schiff bases. researchgate.netsolubilityofthings.comresearchgate.net These intermediates can be further elaborated; a notable example is their reaction with chloroacetyl chloride in the presence of triethylamine to yield substituted 2-azetidinones, a class of heterocyclic compounds with significant biological interest. researchgate.net The reaction of 2-aminopyridine with barbituric acid derivatives has also been explored, leading to unexpected condensation products through a process that resembles a Mannich-type reaction. ucy.ac.cysqu.edu.om

Acylation of the amine group is another facile transformation. The amine can react with acylating agents like 2,4,6-trifluorobenzoylchloride or be derivatized using acetic anhydride to protect the amine functionality. chemicalbook.com This reactivity is fundamental in building more complex molecular architectures, such as in the synthesis of polyamides where diaminopyridines are reacted with diacids.

Table 1: Examples of Reactions at the Pyridine Amine Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Aromatic Aldehydes, Ethanol | Di-imine derivative | researchgate.net |

| Azetidinone Synthesis | Schiff Base, Chloroacetyl chloride, Triethylamine | 2-Azetidinone derivative | researchgate.net |

| Condensation | Barbituric Acid, DMF | Mannich-type product | squ.edu.om |

| Acylation | 2,4,6-Trifluorobenzoylchloride, Chlorobenzene | Amide | chemicalbook.com |

| Acylation (Protection) | Acetic Anhydride | Acetamide |

Modifications at the Ethanol Hydroxyl Moiety

The primary hydroxyl group of the ethanol side chain provides another handle for structural modification. This group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The versatility of the hydroxyl group allows for the introduction of new functional groups and the linkage to other molecules. sigmaaldrich.com

Esterification is a common derivatization strategy. The hydroxyl group can react with carboxylic acids or their derivatives to form esters. For example, 2-(pyridin-2-yl)ethanol has been effectively used as a protecting group for methacrylic acid, where it is converted to 2-(pyridin-2-yl)ethyl methacrylate via esterification. google.commdpi.com This demonstrates the accessibility of the hydroxyl group for creating ester linkages. The reaction of hydroxyethyl-substituted macrocycles with thionyl chloride to yield a chloroethyl derivative, which can be further substituted, also highlights the reactivity of this functional group. lookchem.com General methods for derivatizing hydroxyl groups often involve acyl chlorides or organic anhydrides for ester formation.

Oxidation of the primary alcohol offers a pathway to other functional groups. The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid. For instance, the oxidation of related picolines to pyridylacetic acids is a known transformation, suggesting that the 2-hydroxyethyl group can be converted to a 2-carboxymethyl group. cymitquimica.com Conversely, the reduction of a pyridylacetic acid ester using a reducing agent like lithium aluminum hydride can yield the corresponding 2-(pyridin-yl)ethanol derivative, confirming the chemical relationship between these functionalities. mdpi.com

Table 2: Potential Modifications of the Ethanol Hydroxyl Group

| Reaction Type | Typical Reagents | Product Functional Group | Analogous Reaction Reference |

|---|---|---|---|

| Esterification | Methacryloyl chloride or other acyl chlorides | Ester | google.com |

| Chlorination | Thionyl chloride | Chloroethyl derivative | lookchem.com |

| Oxidation | Oxidizing agents (e.g., KMnO₄, PCC) | Carboxylic acid or Aldehyde | cymitquimica.com |

| Substitution (general) | Acid chlorides, Alkyl halides | Ester, Ether |

Diversification of the Pyridine Ring System and its Substituents

Direct functionalization of the pyridine ring itself is a powerful strategy for creating structural diversity. Due to its electron-poor nature, direct modification can be challenging, but several methods have been developed to achieve this. google.com These strategies include electrophilic substitution, nucleophilic aromatic substitution (SNAr), and modern C-H functionalization techniques.

C-H functionalization has emerged as a sustainable approach to modify the pyridine core without pre-functionalization. Radical-based pathways, such as the Minisci reaction, allow for the introduction of alkyl groups, though selectivity between the C2 and C4 positions can be an issue. Newer photochemical methods harness the reactivity of pyridinyl radicals, generated from the reduction of pyridinium ions, to achieve functionalization with distinct positional selectivity compared to classical Minisci chemistry. It is also possible to introduce sulfur-containing functional groups through C-S bond formation via C-H functionalization of unfunctionalized pyridines or their N-oxides. lookchem.com

Halogenation is a common method to introduce a reactive handle onto the pyridine ring. For example, 2-aminopyridine can be brominated to yield 5-bromo-2-aminopyridine. ucy.ac.cysqu.edu.om These halopyridines are valuable intermediates for subsequent cross-coupling reactions or nucleophilic substitutions. Late-stage functionalization can be achieved by first installing a fluorine atom at the position alpha to the ring nitrogen, followed by a nucleophilic aromatic substitution (SNAr) of the fluoride with various nitrogen, oxygen, sulfur, or carbon nucleophiles.

Table 3: Selected Methods for Pyridine Ring Functionalization

| Method | Description | Example Reagents/Conditions | Reference |

|---|---|---|---|

| Radical Functionalization | Photochemical method involving pyridinyl radicals for C(sp²)–C(sp³) bond formation. | Allylic C-H bond precursors, photoredox catalyst | |

| C-H Fluorination/SNAr | Late-stage functionalization α to nitrogen via a fluoro intermediate. | Selectfluor, then various nucleophiles | |

| Halogenation | Electrophilic bromination of the aminopyridine ring. | 5,5-Dibromobarbituric acid | ucy.ac.cy |

| Copper-Catalyzed Amination | Substitution of halo groups on the pyridine ring with amines. | CuI catalyst, microwave irradiation | |

| C-S Bond Formation | Deaminative transformation of aminopyridines to introduce organosulfur groups. | Transition-metal-free conditions | lookchem.com |

Synthesis of Polymeric Systems Incorporating 2,6-Diaminopyridine Motifs

The 2,6-diaminopyridine (DAP) unit is an excellent building block for the synthesis of advanced polymeric materials. Its two amine groups allow it to act as a monomer in step-growth polymerization, while the pyridine nitrogen and amine hydrogens are key motifs for directing supramolecular assembly through hydrogen bonding and metal coordination. nih.gov

DAP is used to synthesize a variety of conventional polymers. For example, polyamides have been synthesized by reacting 2,6-diaminopyridine with various diacids using phosphorylation methods. It can also serve as a chain extender in the synthesis of poly(urethane urea)s by reacting with isocyanate-terminated prepolymers. In another approach, polyurea was prepared through the direct polycondensation of DAP with a diisocyanate in the presence of Co(II) ions to create a precursor for electrocatalysts. mdpi.com Functional polymers such as poly(N-(6-aminopyridin-2-yl)acrylamide) have also been synthesized via free radical polymerization, exhibiting interesting thermoresponsive properties in water/alcohol mixtures.

The DAP motif is particularly prominent in the field of supramolecular chemistry. The specific arrangement of hydrogen bond donors and acceptors on the DAP ring allows it to form well-defined, multiple hydrogen-bonded complexes with complementary units like uracil, thymine, or cyanuric acid. This predictable recognition has been exploited to construct thermoreversible polymer networks and self-healing materials. For instance, supramolecular polymers have been created from heteroditopic monomers containing an aminopyridine group that aggregate via dative boron–nitrogen bonds. The DAP moiety can also be incorporated into more complex architectures, such as [c2]daisy chain rotaxanes, which can be bundled into larger fibers through complementary hydrogen bonding.

Table 4: Polymer Systems Derived from 2,6-Diaminopyridine (DAP) Motifs

| Polymer Type | Synthetic Approach | Key Feature/Application | Reference |

|---|---|---|---|

| Polyamide | Polycondensation of DAP with diacids. | Thermally stable polymers. | |

| Poly(urethane urea) | DAP used as a chain extender for isocyanate prepolymers. | Toughened elastomers with dynamic cross-links. | |

| Polyurea | Polycondensation of DAP with diisocyanates. | Precursor for Co-N-doped carbon catalysts. | mdpi.com |

| Supramolecular Polymer | Self-assembly via multiple hydrogen bonds. | Thermoreversible networks, self-healing materials. | |

| Functional Polyacrylamide | Free radical polymerization of an acrylamide-DAP monomer. | UCST-type thermoresponsiveness. |

Advanced Spectroscopic and Analytical Methodologies for Research on 2- 6-aminopyridin-2-yl Ethanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including derivatives of 2-(6-aminopyridin-2-yl)ethanol. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and three-dimensional structure of molecules in solution. weebly.commdpi.com

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and neighboring protons. For instance, in the ¹H NMR spectrum of ethanol, distinct peaks are observed for the methyl (CH₃), methylene (CH₂), and hydroxyl (OH) protons, with their chemical shifts and splitting patterns revealing the connectivity of the molecule. libretexts.org Similarly, for derivatives of this compound, characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the ethanol side chain, and the amine protons can be identified. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS). libretexts.orgrsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. For example, in various aminopyridine derivatives, the chemical shifts of the pyridine ring carbons and the side-chain carbons can be precisely assigned. rsc.orgnih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HSQC spectra correlate protons with their directly attached carbons. These advanced techniques are invaluable for assembling complex molecular structures and confirming assignments made from 1D spectra.

The following table summarizes typical ¹H and ¹³C NMR data for a representative this compound derivative.

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.49 (dd, J = 8.5, 2.2 Hz) | - |

| Pyridine-H4 | 7.88 (d, J = 2.3 Hz) | - |

| Pyridine-H5 | 6.58 (d, J = 8.6 Hz) | - |

| CH | 4.35 (dd, J = 10.0, 2.9 Hz) | - |

| CH₂ | 3.84 (dd, J = 11.5, 3.0 Hz), 2.73 (dd, J = 13.2, 3.0 Hz) | - |

| CH₃ | 1.33 (d, J = 7.1 Hz) | - |

Data derived from a representative aminopyridine derivative. google.com

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and characterizing the molecular structure of compounds like this compound. These techniques are often complementary, providing a more complete vibrational analysis. mdpi.comscience.gov

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound derivatives, key vibrational bands include:

N-H stretching of the amino group, typically appearing in the 3500-3300 cm⁻¹ region. nih.gov

O-H stretching of the ethanol hydroxyl group, usually observed as a broad band around 3400-3200 cm⁻¹.

C-H stretching of the aromatic pyridine ring and the aliphatic ethanol chain, found in the 3100-2850 cm⁻¹ range.

C=N and C=C stretching vibrations of the pyridine ring, which appear in the 1650-1400 cm⁻¹ region. oncologyradiotherapy.com

C-O stretching of the alcohol, typically located around 1050 cm⁻¹. mdpi.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It provides information about molecular vibrations that cause a change in polarizability. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

The combination of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of this compound derivatives, confirming the presence of key functional groups and providing insights into molecular symmetry and bonding. tandfonline.com

| Functional Group | Typical FT-IR Wavenumber (cm⁻¹) | Vibrational Mode |

| -NH₂ | 3441, 3336 | Asymmetric & Symmetric Stretching |

| -OH | ~3400 (broad) | Stretching |

| Aromatic C-H | ~3047 | Stretching |

| Pyridine Ring | 1647, 1570 | C=N, C=C Stretching |

| C-O | ~1088, 1045 | Stretching |

Data compiled from studies on related aminopyridine and ethanol-containing compounds. nih.govmdpi.commdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound derivatives. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In a typical mass spectrum, the peak with the highest m/z value corresponds to the molecular ion (M+), which provides the molecular weight of the compound. For example, derivatives of this compound show molecular ion peaks consistent with their calculated molecular formulas. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions provide clues about the connectivity of the atoms. For instance, the fragmentation of a this compound derivative might involve the loss of a hydroxyl group, a water molecule, or cleavage of the ethanol side chain. Analysis of these fragments helps to confirm the proposed structure. Electrospray ionization (ESI-MS) is a common technique used for these types of compounds. nih.gov

UV-Visible Spectroscopy in Electronic Structure and Solvent Interaction Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for studying conjugated systems, such as the pyridine ring in this compound derivatives.

The UV-Vis spectrum of these compounds typically shows absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring. mdpi.com The position (λmax) and intensity of these absorption bands can be influenced by the solvent environment. researchgate.netvlabs.ac.in This phenomenon, known as solvatochromism, provides insights into the interactions between the solute and solvent molecules. researchgate.netscribd.com For example, a shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) can indicate changes in the polarity of the electronic ground and excited states upon solvation. vlabs.ac.inslideshare.net Studies in different solvents can therefore reveal information about the electronic structure and polarity of the molecule. researchgate.netresearchgate.net

| Solvent | Effect on λmax | Inference |

| Non-polar (e.g., Hexane) | Baseline spectrum | Minimal solvent-solute interaction |

| Polar Aprotic (e.g., Acetone) | Potential shift in λmax | Dipole-dipole interactions |

| Polar Protic (e.g., Ethanol) | Potential shift in λmax | Hydrogen bonding interactions |

General trends observed in UV-Vis spectroscopy of organic compounds in different solvents. researchgate.netvlabs.ac.in

X-ray Diffraction Studies for Solid-State Structural Determination and Crystal Packing Analysis

The analysis of the crystal structure reveals how the molecules pack together in the crystal lattice. iucr.org This packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the amino and hydroxyl groups are capable of forming extensive hydrogen bonding networks, which play a crucial role in stabilizing the crystal structure. najah.edu Understanding the crystal packing is important as it can influence the physical properties of the solid, such as melting point and solubility. In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form and assess its purity. mdpi.comrsc.org

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, Chiral HPLC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. chiralpedia.com High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing mixtures of non-volatile compounds.

For derivatives of this compound, reversed-phase HPLC is commonly employed to determine the purity of a sample. The compound is passed through a column containing a non-polar stationary phase, and a polar mobile phase is used for elution. The retention time of the compound is a characteristic property under specific chromatographic conditions.

When a derivative of this compound is chiral, meaning it can exist as non-superimposable mirror images (enantiomers), chiral HPLC is required for their separation. wvu.educhromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. nih.govsigmaaldrich.comresearchgate.net This is crucial in pharmaceutical research, as enantiomers can have different biological activities. nih.gov The diastereomeric purity of related compounds has been successfully assessed using chiral analytical HPLC. nih.gov

| Technique | Application | Key Parameters |

| HPLC | Purity assessment, quantification | Stationary phase, mobile phase composition, flow rate, detection wavelength |

| Chiral HPLC | Separation and quantification of enantiomers | Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H), mobile phase (e.g., n-hexane:2-propanol) |

Common parameters used in HPLC and Chiral HPLC analysis. google.comnih.gov

Computational Chemistry and Theoretical Investigations of 2- 6-aminopyridin-2-yl Ethanol and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Vibrational Analysis, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aminopyridine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and predict various properties. researchgate.netnih.gov

Electronic Structure and Reactivity: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in determining the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. scielo.org.mx For instance, in a study of 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea, DFT calculations were used to determine these orbital energies, which helps in understanding the charge transfer within the molecule. researchgate.net The molecular electrostatic potential (MEP) map is another useful tool derived from DFT, which visualizes the charge distribution and helps identify sites prone to electrophilic and nucleophilic attacks. nih.govresearchgate.net

Vibrational Analysis: Vibrational analysis using DFT helps in the assignment of experimental FT-IR and Raman spectral bands. tandfonline.comdntb.gov.ua Theoretical calculations of vibrational frequencies are often scaled to achieve better agreement with experimental data. tandfonline.com This analysis provides a detailed understanding of the vibrational modes of the functional groups within the molecule. For example, in a study of a pyridine Schiff base derivative, DFT was used to corroborate the experimental vibrational spectra, identifying characteristic bands for various functional groups. mdpi.com

Reactivity Prediction: Global reactivity descriptors such as ionization potential, electron affinity, electronegativity, hardness, and softness are calculated from the HOMO and LUMO energies. tandfonline.com These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Below is a table summarizing key parameters often derived from DFT calculations for aminopyridine derivatives:

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Mulliken Charges | Distribution of atomic charges in the molecule. | Helps in understanding the electrostatic potential. researchgate.net |

| Vibrational Frequencies | Frequencies of molecular vibrations. | Correlates with experimental IR and Raman spectra. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a protein's active site.

Predicting Binding Affinity and Interactions: For derivatives of 2-(6-aminopyridin-2-yl)ethanol, molecular docking studies have been instrumental in identifying potential biological targets. For example, novel 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives were docked into the active site of HDAC2, an anti-cancer protein, revealing that several synthesized compounds fit well within the active site. orientjchem.org Similarly, docking studies on 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea with NAMPT protein helped in understanding its potential as an inhibitor. researchgate.net These simulations provide insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Application in Drug Design: Docking simulations are a cornerstone of computer-aided drug design. By screening virtual libraries of compounds against a specific target, researchers can identify promising lead candidates for further development. cam.ac.uk For instance, 2-aminopyridine-3-carbonitriles were identified as multi-target ligands for adenosine A1 and A2A receptors and phosphodiesterase 10A through docking studies. cam.ac.uk

The following table illustrates typical data obtained from molecular docking studies:

| Parameter | Description | Example Target |

| Binding Energy (kcal/mol) | The energy released upon ligand binding. | HDAC2 orientjchem.org |

| Inhibition Constant (Ki) | A measure of the ligand's affinity for the target. | Adenosine Receptors cam.ac.uk |

| Hydrogen Bonds | Specific hydrogen bond interactions with amino acid residues. | NAMPT researchgate.net |

| Hydrophobic Interactions | Non-polar interactions contributing to binding. | Various protein targets. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the flexibility and dynamic behavior of molecules over time.

Conformational Analysis: The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For example, the conformation of bis(N-phenylthiourea) has been studied, revealing a s-cis conformation of the thiosemicarbazone moiety. preprints.org

Molecular Dynamics Simulations: MD simulations are used to study the time-dependent behavior of a molecular system. These simulations can reveal how a ligand and its target protein behave in a more realistic, solvated environment. For instance, MD simulations of influenza PB2 protein in complex with inhibitors were used to assess the stability of the protein-ligand complexes. mdpi.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the system during the simulation. mdpi.com The addition of alcohols to ionic liquids has been shown through MD simulations to weaken the hydrogen bond network of the ionic liquids. rsc.org

Quantum Chemical Descriptors and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Quantum Chemical Descriptors: A wide range of descriptors can be calculated using quantum chemical methods. These include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), topological descriptors, and steric descriptors. These descriptors quantify various aspects of the molecular structure that may be related to its biological activity. tandfonline.com

QSAR Modeling: In QSAR studies, a mathematical model is developed that relates these descriptors to the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds. For example, 3D-QSAR studies have been used to investigate the molecular mechanism between SHP2 and pyridine derivatives. dntb.gov.ua

Intermolecular Interaction Energy Analysis and Supramolecular Chemistry

The study of intermolecular interactions is crucial for understanding the crystal packing of molecules and the formation of supramolecular structures.

Intermolecular Interaction Energy Analysis: The energy of intermolecular interactions, such as hydrogen bonds and van der Waals forces, can be calculated to understand the stability of crystal structures. For N-(6-aminopyridin-2-yl)formamide, analysis of intermolecular interaction energies revealed that the strongest interaction is a dimer formed through four hydrogen bonds, with a total energy of -96 kJ mol⁻¹. iucr.org This energetic analysis provides a more definitive understanding of crystal packing than geometric considerations alone. iucr.org

Supramolecular Chemistry: Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules. Hydrogen bonding is a key directional force in the assembly of supramolecular structures. researchgate.net For example, N2-(6-aminopyridin-2-yl)-N6-(pyridin-2-yl)pyridine-2,6-diamine and its complexes form extensive hydrogen-bonded networks, leading to 1D and 3D supramolecular architectures. researchgate.net The use of nucleobase-grafted supramolecular polymers allows for the tuning of surface properties. rsc.org

The table below highlights the types of intermolecular interactions and their energies:

| Interaction Type | Energy (kJ/mol) | Compound Example |

| Hydrogen Bonds (N-H...N, O-H...N) | -96 (total for dimer) | N-(6-aminopyridin-2-yl)formamide iucr.org |

| π-π Stacking | Variable | Aromatic systems |

| van der Waals Forces | Weaker than H-bonds | Universal |

Applications of 2- 6-aminopyridin-2-yl Ethanol and Its Derivatives in Advanced Chemical Research

Medicinal Chemistry Research Paradigms

The aminopyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-(6-aminopyridin-2-yl)ethanol are actively investigated for their potential to interact with a wide range of biological targets.

Design and Synthesis of Receptor Agonists and Antagonists (e.g., 5-HT1F agonists)

| Compound/Intermediate | Role/Significance | Key Synthetic Step |

| (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Key intermediate for 5-HT1F agonists. nih.govgoogle.com | Hydrolysis of a (6-((diphenylmethylene)amino)pyridin-2-yl) derivative. nih.govresearchgate.net |

| Lasmiditan | Approved 5-HT1F agonist for migraine. nih.govresearchgate.net | Acylation of the aminopyridine intermediate. nih.gov |

| 2,4,6-Trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide | A potent 5-HT1F agonist. google.com | Reaction of the aminopyridine intermediate with 2,4,6-trifluorobenzoylchloride. google.com |

Enzyme Inhibitor Development and Mechanistic Studies (e.g., NAMPT, PI3Kα, mTOR, NO Synthase)

The structural versatility of the aminopyridine scaffold has been exploited to develop inhibitors for several critical enzyme families.

NAMPT Inhibitors: Derivatives of 6-aminopyridine have been investigated as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis and a target in cancer therapy. researchgate.net For instance, the compound 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl)urea (APNU) was synthesized and studied for its structural resemblance to active NAMPT inhibitors. researchgate.netresearchgate.net Molecular docking studies help in predicting the binding interactions of such urea-based derivatives with the NAMPT active site, guiding the design of more potent inhibitors. researchgate.net

PI3Kα and mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in cancer. nih.govmdpi.com Several inhibitors targeting kinases in this pathway incorporate the aminopyridine motif.

PI3Kα: A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as potent PI3Kα inhibitors. nih.gov These compounds showed significant antiproliferative activity across various cancer cell lines, with the lead compound 13k exhibiting an IC50 value of 1.94 nM against PI3Kα. nih.gov

mTOR: Torin2, a potent and selective mTOR inhibitor (IC50 = 2.1 nM), features a 9-(6-aminopyridin-3-yl) core structure. nih.govrndsystems.com It demonstrates over 800-fold selectivity for mTOR compared to PI3K in cellular assays. rndsystems.com The development of such compounds, including the pan-PI3K/mTOR inhibitor PQR309 and the selective mTOR inhibitor PQR620, highlights the importance of the 2-aminopyridine group in achieving high affinity and selectivity. acs.org The transition from a pan-kinase inhibitor to a selective one often involves subtle structural modifications, such as changing substituents on the pyridine ring. mdpi.comacs.org

Nitric Oxide Synthase (NOS) Inhibitors: Certain 2-amino-6-substituted-phenyl-pyridines have been identified as inhibitors of nitric oxide synthase (NOS), particularly the neuronal (nNOS) and inducible (iNOS) isoforms. google.com Overproduction of nitric oxide is implicated in various central nervous system disorders. The synthesis of these inhibitors can involve the conversion of a precursor like 4-[6-(2,5-dimethyl-pyrrol-1-yl)-pyridin-2-yl]-6-ethyl-3-methoxyphenol to the corresponding 4-(6-amino-pyridin-2-yl) derivative via reaction with hydroxylamine. google.com

| Inhibitor Class | Target Enzyme | Example Derivative/Scaffold | Key Finding |

| NAMPT Inhibitors | NAMPT | 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl)urea (APNU) researchgate.netresearchgate.net | Structural similarity to known inhibitors suggests potential for bio-molecular interaction. researchgate.net |

| PI3Kα Inhibitors | PI3Kα | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline nih.gov | Compound 13k showed an IC50 of 1.94 nM and induced apoptosis. nih.gov |

| mTOR Inhibitors | mTOR | Torin2 (9-(6-aminopyridin-3-yl) core) nih.govrndsystems.com | Potent and selective mTOR inhibitor with an IC50 of 2.1 nM. rndsystems.com |

| NOS Inhibitors | nNOS, iNOS | 2-Amino-6-(2,4,5-substituted-phenyl)-pyridines google.com | Show activity as NOS inhibitors for potential use in CNS disorders. google.com |

Development of Anticancer Agents and Apoptosis Induction Studies

Derivatives of aminopyridines are a cornerstone of many anticancer drug discovery programs due to their ability to inhibit cell proliferation and induce apoptosis. smolecule.com

Research has shown that various aminopyridine derivatives exhibit potent antiproliferative effects against multiple cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. nih.gov The mechanisms often involve the induction of programmed cell death, or apoptosis. For instance, flow cytometry analysis of cells treated with 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid derivatives showed a significant increase in apoptosis rates.

In another study, novel Thallium(III) complexes incorporating pyridine-2,6-dicarboxylate derivatives were synthesized and evaluated for their anticancer activity. researchgate.net Two of these complexes, C1 and C3 , exhibited potent and selective cytotoxicity against human melanoma (A375) cells. researchgate.net Their mechanism of action was determined to be the induction of apoptosis through a mitochondria-mediated pathway, characterized by the generation of reactive oxygen species (ROS), activation of p53, an increased Bax/Bcl-2 ratio, and subsequent activation of caspases. researchgate.net These complexes also caused cell cycle arrest in the G2/M phase. researchgate.net Similarly, imidazo[2,1-b]thiazole derivatives have been synthesized and show cytotoxic activity, with research suggesting they could be developed as inhibitors of various protein kinases involved in cancer. researchgate.net

Neuropharmacological Research Applications for Central Nervous System Disorders

Beyond their use as 5-HT1F agonists for migraine, aminopyridine derivatives are explored for a range of other central nervous system (CNS) disorders. aub.edu.lb The aminopyridine scaffold serves as a valuable chemical probe to study biological pathways and interact with specific receptors or enzymes in the CNS. smolecule.com

Compounds structurally related to 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one have been investigated for their potential to modulate neurotransmitter systems, with studies indicating possible applications in treating conditions like anxiety through serotonin receptor modulation. Furthermore, the development of brain-penetrant mTOR inhibitors, such as PQR620, which is built upon a 2-aminopyridine core, holds promise for treating neurological disorders where the mTOR pathway is implicated. acs.org A library of aromatic carbamates based on the aminopyridine structure of the drug flupirtine was synthesized, leading to the identification of derivatives with potent neuroprotective activity against etoposide-induced apoptosis in neurons, acting through the induction of autophagy and an anti-apoptotic state. aub.edu.lb

Catalysis Research

The inherent chemical properties of the this compound scaffold, particularly its nitrogen atoms, make it and its derivatives excellent candidates for ligand design in metal-catalyzed reactions.

Ligand Design for Metal-Catalyzed Transformations

The pyridine ring combined with an amino or hydroxyl group creates a bidentate chelation site that can effectively coordinate with transition metals. Pyridine-containing amino alcohols, such as 2-amino-2-(pyridin-3-yl)ethanol, are recognized as highly effective chiral ligands capable of inducing stereoselectivity in various catalytic transformations. These ligands have shown remarkable catalytic activity when combined with ruthenium complexes for the reduction of aromatic ketones.

The 2-aminopyridine moiety is also a key component in ligands for palladium-catalyzed reactions. For example, the bidentate ligand 2-(pyridine-2-yl)isopropylamine (PIP) has been used as a strongly binding auxiliary in Pd(II)/Pd(IV)-catalyzed fluorination of C(sp3)–H bonds in amino acid derivatives. beilstein-journals.org The development of effective ligands is crucial for the advancement of modern synthetic organic chemistry, with bisphosphine and N-heterocyclic carbene ligands being important in iron-catalyzed cross-coupling reactions. oup.com The modular nature of the this compound scaffold allows for systematic tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific transformations.

Role in Organocatalysis and Asymmetric Synthesis

The structural components of this compound—specifically the nucleophilic amino group, the pyridine ring, and the hydroxyl group—are features found in various organocatalysts. β-amino alcohols, a class to which this compound belongs, are recognized for their potential to act as multifunctional catalysts. researchgate.net They can form hydrogen bonds via the hydroxyl group and act as a base through the nitrogen atom, enabling them to activate substrates in different ways. researchgate.net

While direct catalytic applications of this compound are not extensively documented, the broader class of aminopyridine and amino alcohol derivatives is instrumental in asymmetric synthesis. For instance, chiral β-amino alcohol-based organocatalysts have been successfully employed in asymmetric Diels-Alder reactions, achieving high yields and excellent enantioselectivity (up to 96% ee). researchgate.net Furthermore, aminopyridines like 4-pyrrolidinopyridine (PYP) and 4-(N,N-dimethylamino)pyridine (DMAP) are well-known nucleophilic catalysts for acyl transfer reactions. mdpi.com These catalysts operate by forming highly reactive N-acylpyridinium intermediates. mdpi.com The principles governing these catalysts highlight the potential of the aminopyridine core, shared by this compound, to be adapted for catalytic purposes. This could involve its use as a precursor for more complex chiral ligands or as a bifunctional catalyst where the alcohol and amine groups work in concert to facilitate stereoselective transformations. researchgate.netmdpi.com

Materials Science and Advanced Functional Materials Applications

The unique electronic and hydrogen-bonding properties of the aminopyridine moiety make it a valuable component in the design of functional materials.

Derivatives of 2,6-diaminopyridine, which are structurally very similar to this compound, have been used to create novel thermoresponsive polymers. rsc.org Researchers have synthesized polymers such as poly(N-(6-aminopyridin-2-yl)acrylamide) (PNAPAAm) and poly(N-(6-acetamidopyridin-2-yl)acrylamide) (PNAcAPAAm) via free radical polymerization. rsc.orgresearchgate.net These polymers exhibit Upper Critical Solution Temperature (UCST) behavior in water/alcohol mixtures, meaning they are soluble at higher temperatures and phase-separate upon cooling. researchgate.net

The phase transition temperature of these polymers is tunable and can be controlled by several factors:

Solvent Composition : The cloud point temperature can be adjusted by changing the type of alcohol (e.g., methanol, ethanol) or its concentration in the water/alcohol mixture. researchgate.net

Polymer Concentration : The transition temperature varies with the concentration of the polymer solution. researchgate.netresearchgate.net

Electrolytes : The presence and nature of electrolytes in the solution can alter the phase transition temperature, following trends like the Hoffmeister series. researchgate.net

This UCST behavior is characterized using methods like temperature-dependent turbidimetry, dynamic light scattering (DLS), and ¹H-NMR measurements. researchgate.net Such tunable, smart polymers have potential applications in fields like drug delivery, microfluidics, and sensing. researchgate.net

Table 1: Factors Influencing the UCST of Aminopyridine-Based Polymers

| Factor | Effect on Phase Transition Temperature | Reference |

|---|---|---|

| Alcohol Content | Tunable; can increase or decrease depending on the specific alcohol and its concentration range. | researchgate.net |

| Polymer Concentration | Transition temperature generally increases with increasing concentration. | researchgate.net |

| Electrolyte Addition | Varies according to the nature and concentration of the electrolyte (Hoffmeister series). | researchgate.net |

| Solvent Isotope | Transition temperature is significantly higher in D₂O compared to H₂O. | researchgate.net |

The aminopyridine scaffold is an excellent recognition unit for designing chemosensors, particularly for detecting metal ions. researchgate.net The nitrogen atoms in the pyridine ring and the amino group can coordinate with metal cations, leading to a measurable change in the sensor's properties, most commonly its fluorescence. researchgate.nettandfonline.com

Researchers have developed fluorescent probes by coupling aminopyridine derivatives with fluorophores like BODIPY and naphthalimide. researchgate.netnih.gov These probes can operate via different mechanisms:

Fluorescence Quenching ('Switch-Off') : In one example, a 2-aminopyridine derivative was found to be a selective chemosensor for Fe³⁺ and Hg²⁺ ions. researchgate.net The binding of these ions to the sensor leads to a significant decrease in its fluorescence intensity. researchgate.net

Fluorescence Enhancement ('Turn-On') : A probe based on a BODIPY-2-aminopyridine skeleton was designed for the selective detection of Au³⁺ ions. researchgate.net The probe itself is weakly fluorescent, but upon coordination with Au³⁺, its emission intensity increases substantially. researchgate.net

The design of these sensors allows for high selectivity and sensitivity, with detection limits reported in the nanomolar range. nih.gov The interaction stoichiometry, often found to be a 1:1 complex, can be determined using methods like Job's plot. researchgate.net These molecular tools are crucial for monitoring ions in environmental and biological samples. nih.gov

Table 2: Examples of Aminopyridine-Based Chemosensors

| Sensor Base | Analyte | Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Fe³⁺ / Hg²⁺ | Fluorescence 'Switch-Off' | Not specified | researchgate.net |

| 3-((6-((4-chlorobenzylidene)amino)pyridin-2-yl)imino)indolin-2-one | Zn²⁺ / Fe³⁺ | Fluorescence Enhancement | 2.90 nM (Zn²⁺), 3.59 nM (Fe³⁺) | |

| Naphthalimide-2,3-dihydroimidazo-[1,2-a] pyridine | Thiophenols | Fluorescence 'Turn-On' | 20 nM | nih.gov |

Design and Characterization of Thermoresponsive Functional Polymers

Chemical Biology Research

The ability of aminopyridine derivatives to interact with biological macromolecules makes them valuable tools in chemical biology for dissecting cellular functions and mechanisms. scirp.orgrsc.org

Aminopyridine-based compounds have been developed as potent and selective inhibitors of key enzymes, allowing researchers to probe their roles in signaling pathways. acs.org For example, a series of 3,5-diaryl-2-aminopyridine derivatives were identified as inhibitors of the ALK2 kinase, a protein involved in bone morphogenetic protein (BMP) signaling. acs.org By using these compounds as chemical probes, scientists can study the downstream effects of ALK2 inhibition and its role in diseases. acs.org

Similarly, other aminopyridine derivatives have been found to inhibit neuregulin/ErbB4-mediated neuronal differentiation, providing a tool to investigate this specific signaling pathway, which is relevant to conditions like schizophrenia and some cancers. acs.org In other studies, 4-aminopyridine has been used to increase neuronal activity in human cerebral spheroids, enabling the investigation of activity-induced neurogenesis and associated changes in cellular composition. researchgate.net These examples demonstrate how aminopyridine-based molecules serve as powerful probes to modulate and study complex biological processes in a controlled manner. acs.orgresearchgate.netontosight.ai

The efficacy of aminopyridine derivatives as biological probes is quantified through detailed interaction studies with their target macromolecules, such as proteins and DNA. tandfonline.comscirp.org A variety of biophysical and biochemical assays are employed to characterize these interactions.

Protein-Ligand Binding Assays : To understand how these compounds interact with target proteins, researchers use techniques like thermal shift assays, which measure the change in protein melting temperature (ΔTm) upon ligand binding, and in vitro kinase assays, which determine the concentration required to inhibit 50% of the enzyme's activity (IC₅₀). acs.org For a series of ALK2 inhibitors based on a 2-aminopyridine scaffold, IC₅₀ values in the nanomolar range were reported, indicating potent inhibition. acs.org Other methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are also used to evaluate binding affinity and specificity.

DNA Interaction : The planar aromatic structure of the pyridine ring allows certain derivatives to interact with DNA. Studies have shown that some aminopyridine compounds can act as intercalating agents, inserting themselves between the base pairs of the DNA double helix. tandfonline.com These interactions can be characterized using spectroscopic methods and electrophoresis, revealing binding constants and the mode of interaction (e.g., intercalation strengthened by electrostatic forces). tandfonline.com

These quantitative studies are crucial for establishing the structure-activity relationship (SAR), guiding the optimization of these molecules for greater potency and selectivity as research tools or therapeutic leads. acs.org

Table 3: Bio-Activity of Select Aminopyridine Derivatives

| Compound Class | Target Macromolecule | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| 3,5-Diaryl-2-aminopyridines | ALK2 Kinase | Biochemical Enzymatic Inhibition | IC₅₀ values as low as 1.1 nM | acs.org |

| 3,5-Diaryl-2-aminopyridines | ALK2/ALK5 Kinases | Thermal Shift (ΔTm) | ΔTm values up to 13.5 °C, indicating direct binding | acs.org |

| Aminopyrene Derivatives | Tumor-related DNA | Spectroscopic Methods | Binding constants in the range of 10³ to 10⁶ L/mol | tandfonline.com |

| 2-aminothiazole/pyridine conjugates | Ovarian Cancer Cells (A2780) | Cytotoxicity Assay | IC₅₀ value of 15.57 µM for most active compound | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(6-Aminopyridin-2-YL)ethanol, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. To optimize conditions, employ orthogonal experimental design (e.g., L9 orthogonal array) to test variables like temperature, solvent ratio, and catalyst loading. For example, a three-factor three-level design reduces experimental runs while identifying dominant variables . Initial screening can prioritize factors for advanced optimization using response surface methodology (RSM) via tools like Design Expert, which models non-linear interactions between variables (e.g., pH and reaction time) .

Q. How should researchers approach the purification of this compound, particularly when dealing with polar byproducts?

Methodological Answer: Liquid-liquid extraction (e.g., water/ethyl acetate) or column chromatography (silica gel, eluent: methanol/dichloromethane) are standard. For complex mixtures, use pH-dependent solubility : adjust aqueous phase pH to protonate the amine group, enhancing separation efficiency. Validate purity via TLC (Rf comparison) and HPLC (retention time matching). Orthogonal solvent systems (e.g., ethanol-water gradients) can resolve polar impurities, as demonstrated in flavonoid extraction studies .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR : Focus on the pyridine ring’s aromatic protons (δ 6.5–8.5 ppm) and ethanol’s hydroxyl proton (δ 1.5–2.5 ppm, broad). Use - COSY to confirm coupling between adjacent pyridine protons.

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 153.1. Fragmentation patterns (e.g., loss of –CH2OH) confirm structural integrity.

- FT-IR : Peaks at ~3350 cm (N–H stretch) and ~1050 cm (C–O stretch) validate functional groups. Cross-reference with computational predictions (e.g., Gaussian DFT) for ambiguous signals .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or anomalous mass fragments)?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. For NMR discrepancies:

- Perform variable-temperature NMR to detect dynamic processes (e.g., hindered rotation).

- Use deuterated solvents (DMSO-d6 vs. CDCl3) to assess hydrogen bonding impacts.

For mass spectrometry, conduct tandem MS/MS with collision-induced dissociation (CID) to isolate fragment pathways. Replicate analyses under standardized conditions (e.g., triplicate runs) and apply Mendelian randomization-inspired validation: use "instrumental variables" (e.g., isotopic labeling) to isolate structural contributions .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. Optimize geometries at the B3LYP/6-311+G(d,p) level.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol-water mixtures) to predict solubility and aggregation behavior.

- Docking Studies : Model interactions with enzymatic active sites (e.g., kinases) using AutoDock Vina. Validate with experimental IC50 values from enzyme inhibition assays .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design a stability-indicating study :

- pH Stress Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC peak area reduction.

- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life.

- Light Exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) with UV-vis spectroscopy to detect photodegradation products .

Q. What experimental frameworks are suitable for studying the compound’s role in coordination chemistry or as a ligand?

Methodological Answer:

- Titration Experiments : Use UV-vis spectrophotometry to monitor metal-ligand complexation (e.g., with Cu or Fe). Calculate binding constants (K) via Benesi-Hildebrand plots.

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: acetonitrile/water). Solve structures using SHELX and validate bond lengths/angles against DFT-optimized geometries.

- Magnetic Susceptibility : For paramagnetic complexes, apply SQUID magnetometry to assess spin states and exchange interactions .

Data Analysis and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。